

# Physicochemical Properties of N-Nitrosodipropylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-Nitrosodipropylamine

Cat. No.: B118890

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## Introduction

**N-Nitrosodipropylamine** (NDPA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in toxicological and pharmaceutical research due to its carcinogenic properties. A thorough understanding of its physicochemical characteristics is paramount for assessing its environmental fate, metabolic pathways, and potential for human exposure. This technical guide provides a comprehensive overview of the core physicochemical properties of NDPA, detailed experimental protocols for their determination, and an illustrative representation of its metabolic activation pathway.

## Data Presentation: Physicochemical Properties of N-Nitrosodipropylamine

The following tables summarize the key quantitative physicochemical data for **N-Nitrosodipropylamine**, facilitating easy comparison and reference.

Property	Value	Reference(s)
CAS Number	621-64-7	[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O	[2]
Molecular Weight	130.19 g/mol	[2]
Appearance	Clear to pale yellow liquid	[1]
Boiling Point	206 °C (403 °F) at 760 mmHg	[2]
Melting Point	Not available	
Density/Specific Gravity	0.9163 g/cm <sup>3</sup> at 20 °C	[1]
Vapor Pressure	0.39 mmHg at 25 °C	[2]
Water Solubility	~1% (approximately 10,000 mg/L)	[2]
Octanol-Water Partition Coefficient (Log K <sub>ow</sub> )	1.36	[2]
Refractive Index	1.4437 at 20 °C	[2]
Stability	Stable in neutral or alkaline aqueous solutions in the dark; light-sensitive, especially to UV light. Slightly less stable in acidic solutions.	[2]

## Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of **N-Nitrosodipropylamine**, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[3][4]

### Determination of Boiling Point (OECD TG 103)

The boiling point of **N-Nitrosodipropylamine** can be determined using the ebulliometer method.

- Apparatus: An ebulliometer equipped with a thermometer and a heating mantle.
- Procedure:
  - A sample of NDPA is placed in the ebulliometer.
  - The sample is heated, and the temperature is recorded at which the liquid and vapor phases are in equilibrium at a given pressure.
  - The pressure is measured using a manometer.
  - The observed boiling point is corrected to standard pressure (760 mmHg).
- Data Analysis: The boiling point is reported as the temperature in degrees Celsius at 760 mmHg.

## Determination of Water Solubility (Flask Method, OECD TG 105)

- Apparatus: A constant temperature bath, flasks with stoppers, and an analytical method for quantifying NDPA (e.g., GC-MS or HPLC-UV).
- Procedure:
  - An excess amount of NDPA is added to a known volume of distilled water in a flask.
  - The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The solution is then allowed to stand undisturbed to allow for phase separation.
  - Aliquots of the aqueous phase are carefully removed, filtered or centrifuged to remove any undissolved substance.

- The concentration of NDPA in the aqueous phase is determined using a validated analytical method.
- Data Analysis: The water solubility is expressed in mg/L or g/L.

## Determination of n-Octanol/Water Partition Coefficient (HPLC Method, OECD TG 117)

The octanol-water partition coefficient ( $K_{ow}$ ) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.[\[5\]](#)

- Apparatus: A high-performance liquid chromatograph (HPLC) with a UV detector and a reverse-phase column (e.g., C18).
- Procedure:
  - A series of reference compounds with known Log  $K_{ow}$  values are injected into the HPLC system to create a calibration curve.
  - The retention times of the reference compounds are recorded.
  - A solution of NDPA in the mobile phase is then injected into the HPLC system under the same conditions.
  - The retention time of NDPA is determined.
- Data Analysis:
  - A regression line of Log  $K_{ow}$  versus the logarithm of the retention time for the reference compounds is plotted.
  - The Log  $K_{ow}$  of NDPA is then calculated from its retention time using the regression equation.

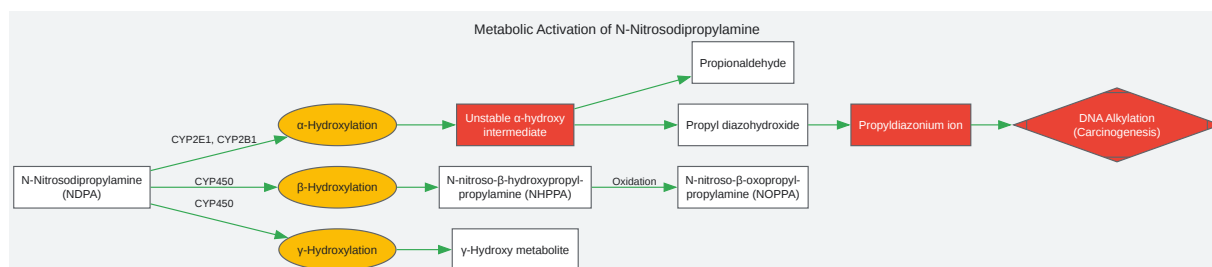
## Determination of Vapor Pressure (Static Method)

This method involves measuring the saturation pressure of the substance in a closed system at a given temperature.[\[6\]](#)

- Apparatus: A constant-temperature bath, a vacuum-tight sample cell connected to a pressure measuring device (manometer).
- Procedure:
  - A small amount of NDPA is introduced into the sample cell.
  - The cell is evacuated to remove air and then sealed.
  - The cell is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.
  - The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured.
  - Measurements are repeated at different temperatures to obtain the vapor pressure curve.
- Data Analysis: The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specified temperature.

## Metabolic Pathway of N-Nitrosodipropylamine

**N-Nitrosodipropylamine** requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2B1.<sup>[7][8]</sup> The metabolic activation involves hydroxylation at the  $\alpha$ -,  $\beta$ -, or  $\gamma$ -carbon of the propyl chains. The  $\alpha$ -hydroxylation pathway is considered the primary route for bioactivation, leading to the formation of unstable intermediates that can alkylate DNA.<sup>[8][9]</sup>



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